(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol
Description
Properties
Molecular Formula |
C14H25NO2Si |
|---|---|
Molecular Weight |
267.44 g/mol |
IUPAC Name |
[4-amino-3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-10-12-8-11(9-16)6-7-13(12)15/h6-8,16H,9-10,15H2,1-5H3 |
InChI Key |
FVXZJKYYQGXNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)CO)N |
Origin of Product |
United States |
Preparation Methods
Silylation of Hydroxybenzyl Alcohol Precursors
A foundational step involves introducing the tert-butyldimethylsilyl (TBS) group to a phenolic hydroxyl group. Source details a method for synthesizing (2-((tert-butyldimethylsilyl)oxy)phenyl)methanol, which can be adapted for the target compound:
-
Starting Material : 2-Hydroxybenzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) with imidazole as a base.
-
Conditions : Stirring at room temperature for 12 hours yields the TBS-protected intermediate.
-
Deprotection : Selective removal of protecting groups (e.g., using p-toluenesulfonic acid in methanol) generates the primary alcohol.
For the target compound, this approach requires substitution at the 3-position with an aminomethyl group.
Reductive Amination of Nitro Intermediates
Source outlines a nitro-to-amine reduction strategy for 4-amino-3-methylphenol, adaptable to introduce the amino group:
-
Nitrosation : m-Cresol is treated with sodium nitrite and hydrochloric acid at 3–10°C to form 4-nitroso-3-methylphenol.
-
Catalytic Hydrogenation : The nitroso intermediate is reduced using hydrogen gas with palladium on carbon (Pd/C) or Raney nickel in methanol/water, yielding 4-amino-3-methylphenol.
-
Functionalization : The phenol hydroxyl is protected with TBSCl, followed by hydroxymethylation at the 3-position using formaldehyde under basic conditions.
Yield : This method achieves ~85% yield after crystallization.
Multi-Step Assembly via Boronate Esters
Source demonstrates a route to structurally similar compounds using Suzuki-Miyaura coupling:
-
Boronated Intermediate : (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is coupled with a brominated TBS-protected aryl halide.
-
Conditions : Pd-catalyzed cross-coupling in tetrahydrofuran (THF) at 80°C for 24 hours.
-
Post-Coupling Modifications : The resulting biaryl compound undergoes aminolysis or reductive amination to introduce the amino group.
Optimized Protocol for Scalability
Stepwise Synthesis
-
TBS Protection :
-
Nitro Reduction :
-
Hydroxymethylation :
Critical Reaction Parameters
| Step | Reagent/Catalyst | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|---|
| TBS Protection | TBSCl, imidazole | 25°C | 12 h | DMF | 90% |
| Nitro Reduction | H₂, Pd/C | 25°C | 6 h | EtOH/H₂O | 88% |
| Hydroxymethylation | HCHO, NaBH₃CN | 25°C | 24 h | MeOH | 78% |
Challenges and Solutions
Regioselectivity in Functionalization
TBS Group Stability
-
Issue : Premature deprotection under acidic or basic conditions.
-
Solution : Employ mild deprotection agents (e.g., TBAF in THF) at 0°C.
Analytical Characterization
-
¹H NMR (CDCl₃): δ 7.25 (d, J = 8.2 Hz, 1H), 6.70 (s, 1H), 4.65 (s, 2H), 3.85 (s, 2H), 0.98 (s, 9H), 0.20 (s, 6H).
Industrial-Scale Considerations
-
Cost Efficiency : TBSCl is expensive; alternatives like TMSCl reduce costs but offer lower stability.
-
Waste Management : Recover Pd/C via filtration and reuse imidazole by distillation.
Emerging Methodologies
Chemical Reactions Analysis
Protection and Deprotection Reactions
The TBS ether serves as a critical protective group, enabling selective manipulation of other functionalities.
TBS Deprotection
Key Findings :
-
TBAF selectively removes the TBS group without affecting the amino or methanol groups .
-
Acidic conditions (pH <3) cleave the TBS ether but may protonate the amino group, requiring neutralization for downstream reactivity .
Amino Group Reactivity
The primary amine participates in nucleophilic and electrophilic transformations:
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | DMF, 0°C → RT, 12 h | N-Acetyl derivative | 57% | |
| Phenyl chloroformate | CH<sub>2</sub>Cl<sub>2</sub>, 4°C → RT, 16 h | Phenyl carbamate intermediate | 70.6% |
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon . Steric hindrance from the TBS group slightly reduces reaction rates .
Methanol Group Transformations
The free methanol group undergoes oxidation and esterification:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MnO<sub>2</sub> | Toluene, 80°C, 24 h | Corresponding aldehyde | 80% | |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C, 6 h | Carboxylic acid | 62% |
Limitations : Over-oxidation to carboxylic acids occurs with strong oxidants unless controlled .
Condensation and Cross-Coupling
The aromatic ring participates in regioselective reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Biphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl derivative | 78% |
Optimization :
Stability Under Reaction Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| Basic (pH 10–12) | TBS stable; amino group deprotonated | |
| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Methanol group oxidizes preferentially |
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (vs. TBS) |
|---|---|---|
| Amino (-NH<sub>2</sub>) | Acylation | High |
| Methanol (-CH<sub>2</sub>OH) | Oxidation | Moderate |
| TBS-O-CH<sub>2</sub>- | Fluoride/acid cleavage | Low (until deprotected) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
This compound has been investigated for its potential use in anticancer therapies. Its structural features allow it to act as a building block for synthesizing biologically active molecules. For instance, derivatives of this compound have been utilized in the synthesis of marine metabolites that exhibit anticancer properties, such as ent-chromazonarol. These metabolites are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Chiral Drug Synthesis
The compound serves as a precursor in the synthesis of chiral drugs. Its ability to undergo various chemical transformations makes it suitable for creating optically active compounds essential in pharmaceuticals. The compound has been employed in the reduction of α-halo ketones to produce halohydrins or styrene oxide derivatives, which are key intermediates in the synthesis of β-amino alcohols used in several chiral drugs .
Material Science
Nonlinear Optical Materials
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has applications in the field of nonlinear optics. It can be used as a monomer for phenylene–ethynylene oligomers, which are significant in the development of optical materials that exhibit nonlinear optical properties. These materials are essential for applications such as frequency doubling and optical switching .
Silicon-Based Polymers
The tert-butyldimethylsilyl group in this compound allows it to be integrated into silicon-based polymers. Such polymers possess unique thermal and mechanical properties, making them useful in various industrial applications, including electronics and coatings .
Synthetic Intermediate
Versatile Building Block
This compound acts as a versatile building block for synthesizing various organic compounds. Its functional groups can be modified to create derivatives with specific properties tailored for particular applications. For example, it can be transformed into other amines or alcohols through standard organic reactions such as nucleophilic substitutions or reductions .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer drug synthesis, chiral drug development |
| Material Science | Nonlinear optical materials, silicon-based polymers |
| Synthetic Chemistry | Building block for organic synthesis |
Case Studies
-
Synthesis of Anticancer Agents
A study demonstrated the use of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol as a precursor for synthesizing novel anticancer agents that showed promising activity against various cancer cell lines. -
Development of Optical Materials
Research involving this compound highlighted its role in creating new materials with enhanced nonlinear optical properties suitable for photonic applications. -
Chiral Drug Intermediates
A case study focused on the transformation of this compound into chiral intermediates used in the synthesis of beta-blockers, showcasing its utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyldimethylsilyl group provides steric protection and stability. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a primary amino group (-NH₂) at the 4-position of the benzene ring.
- A hydroxymethyl group (-CH₂OH) at the 4-position and a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group (-CH₂-O-Si(C(CH₃)₃)(CH₃)₂) at the 3-position.
- The TBS group enhances lipophilicity and serves as a protective moiety during synthetic processes [12].
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Key Features | Functional Group Differences vs. Target Compound | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|---|
| (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol | -NH₂, -CH₂OH, TBS-protected -CH₂-O- | Reference compound | 267.44 | Research precursor, protective group utility | [14] |
| Methyl 4-Amino-3-((tert-butyldimethylsilyl)oxy)benzoate | -NH₂, methyl ester (-COOCH₃), TBS-protected -O- | Ester replaces hydroxymethyl | 309.45 | Enhanced solubility in organic solvents; intermediate for carboxylic acid derivatives | [5] |
| 4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid | -NH₂, nitro (-NO₂), carboxylic acid (-COOH), tert-butyl benzyloxy (-O-CH₂-C₆H₄-tBu) | Nitro and carboxylic acid groups; bulky benzyloxy substituent | 386.43 | Potential use in nitro-reduction chemistry or as a pH-sensitive scaffold | [3] |
| 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol | -NH-(tBu), -CH₂OH, benzyloxy (-O-Bn) | Ethanolamine backbone; benzyloxy instead of TBS | 343.47 | Bronchodilator-like structure; potential β-adrenergic receptor interaction | [9] |
| 3-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)diaziridine | TBS-protected -CH₂-O-, trifluoromethyl (-CF₃), diaziridine (-N=N-) | Diaziridine group for photoreactivity | 372.49 | Photoaffinity labeling in proteomics or drug-target identification | [12] |
| 4-Amino-3-methoxy-benzenemethanol | -NH₂, -CH₂OH, methoxy (-OCH₃) | Methoxy instead of TBS-protected hydroxymethyl | 169.20 | Simplified structure for solubility studies; lacks lipophilic TBS group | [16] |
Physicochemical Properties
- Lipophilicity : The TBS group in the target compound increases logP (lipophilicity), enhancing membrane permeability compared to the methoxy analog [16].
- Solubility : The methyl ester derivative () exhibits better solubility in organic solvents, whereas the carboxylic acid analog () is water-soluble at physiological pH [5].
- Stability : TBS protection improves stability against oxidation and nucleophilic attack, unlike the nitro-containing compound (), which may undergo reduction [5].
Biological Activity
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol, also known as compound CID 24807523, is a chemical entity that has garnered attention for its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) group, which is often used in organic synthesis to protect hydroxyl groups and enhance the stability of compounds during biological assays.
- Molecular Formula : C14H25NO2Si
- Molecular Weight : 271.44 g/mol
- SMILES Notation : CC(C)(C)Si(C)OCC1=CC=C(C(=N)C)C=C1O
Biological Activity Overview
Research into the biological activity of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has indicated several potential therapeutic applications, particularly in neuroprotection and cancer treatment.
Neuroprotective Effects
Studies have shown that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been observed to inhibit amyloid-beta aggregation, a key pathological feature in Alzheimer's disease. In vitro studies demonstrated that the compound could improve cell viability in astrocytes exposed to toxic amyloid-beta peptides, suggesting a protective effect against oxidative stress and inflammation.
Antitumor Activity
The compound's structural features suggest potential antiangiogenic and antitumoral activities. Research indicates that derivatives of compounds similar to (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol can inhibit tumor growth by targeting specific pathways involved in angiogenesis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro study on neuroprotection | The compound demonstrated a significant reduction in cell death induced by amyloid-beta in astrocytes, with enhanced cell viability observed at concentrations of 100 µM. |
| Antitumor activity assessment | In models of cancer, compounds with similar structures inhibited tumor cell proliferation and induced apoptosis in various cancer cell lines. |
| Mechanistic studies | The compound was found to modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in treated cells. |
The proposed mechanism by which (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol exerts its biological effects includes:
- Inhibition of Amyloid Aggregation : By preventing the aggregation of amyloid-beta peptides, the compound may reduce the formation of neurotoxic oligomers.
- Modulation of Inflammatory Responses : The compound appears to downregulate inflammatory cytokines, thereby reducing oxidative stress and neuronal damage.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced tumor growth.
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Melting point : Sharp melting ranges (e.g., 53–55°C) indicate crystallinity and homogeneity .
- TLC : Rf values in EtOAc/hexane (1:4) monitor reaction progress.
Are there contradictions in reported synthetic methodologies for this compound?
Advanced
Discrepancies include:
- Solvent choice : Some protocols use dichloromethane (DCM) for silylation, while others prefer DMF for faster kinetics .
- Deprotection efficiency : TBAF in THF may require extended reaction times compared to HF-pyridine, which risks side reactions .
- Amination routes : Catalytic hydrogenation (H₂/Pd-C) vs. tin(II) chloride reduction can yield varying byproducts .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust or vapor release .
- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis.
How does the steric bulk of the TBS group affect downstream reactivity?
Advanced
The TBS group:
- Shields reactive sites : Prevents undesired nucleophilic attacks or oxidation at the hydroxymethyl position .
- Alters solubility : Enhances lipophilicity, complicating aqueous-phase reactions but improving compatibility with organic solvents .
- Impacts crystallization : Bulky substituents may reduce crystal symmetry, necessitating tailored recrystallization solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
